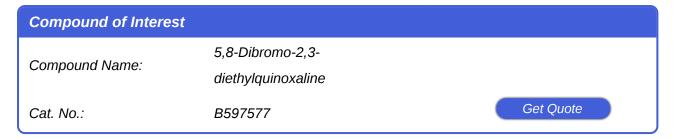


Spectroscopic Data Interpretation: A Comparative Guide to 5,8-Dibromo-2,3-diethylquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for **5,8-Dibromo-2,3-diethylquinoxaline** against related quinoxaline derivatives. Due to the limited availability of experimental spectra for **5,8-Dibromo-2,3-diethylquinoxaline**, this guide utilizes predicted data for the target compound and compares it with experimental data for similar molecules. This approach offers a valuable framework for researchers in the fields of medicinal chemistry, materials science, and drug development for the characterization of novel quinoxaline-based compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **5,8-Dibromo-2,3-diethylquinoxaline** and experimental data for two alternative compounds: 2,3-dimethylquinoxaline and 2,3-bis(4-bromophenyl)quinoxaline.

Table 1: 1H NMR Data Comparison



Compound	Aromatic Protons (ppm)	Aliphatic Protons (ppm)
5,8-Dibromo-2,3- diethylquinoxaline (Predicted)	7.9 (s, 2H)	3.1 (q, 4H, J = 7.5 Hz), 1.4 (t, 6H, J = 7.5 Hz)
2,3-bis(4- bromophenyl)quinoxaline[1]	8.18 (m), 7.80 (m)	-

Note: The predicted 1H NMR spectrum of **5,8-Dibromo-2,3-diethylquinoxaline** would be expected to show a singlet for the two equivalent aromatic protons and a quartet and a triplet for the ethyl groups.

Table 2: 13C NMR Data Comparison

Compound	Aromatic/Quaternary Carbons (ppm)	Aliphatic Carbons (ppm)
5,8-Dibromo-2,3- diethylquinoxaline (Predicted)	155, 140, 132, 120	28, 13
2,3-bis(4- bromophenyl)quinoxaline[1]	Signals in the region of 120- 155 ppm	-

Note: The predicted 13C NMR spectrum of **5,8-Dibromo-2,3-diethylquinoxaline** would display four signals for the aromatic and quinoxaline ring carbons and two signals for the ethyl group carbons.

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
5,8-Dibromo-2,3- diethylquinoxaline (Predicted)	344/346/348 (M, M+2, M+4)	329/331/333, 315/317/319
2,3-dimethylquinoxaline[2]	158 (M+)	157, 130, 117



Note: The mass spectrum of **5,8-Dibromo-2,3-diethylquinoxaline** is expected to show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Key fragmentation would likely involve the loss of methyl and ethyl groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be clear and free of particulate matter.
- 1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
 as an internal standard (0 ppm).
- 13C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of 13C.



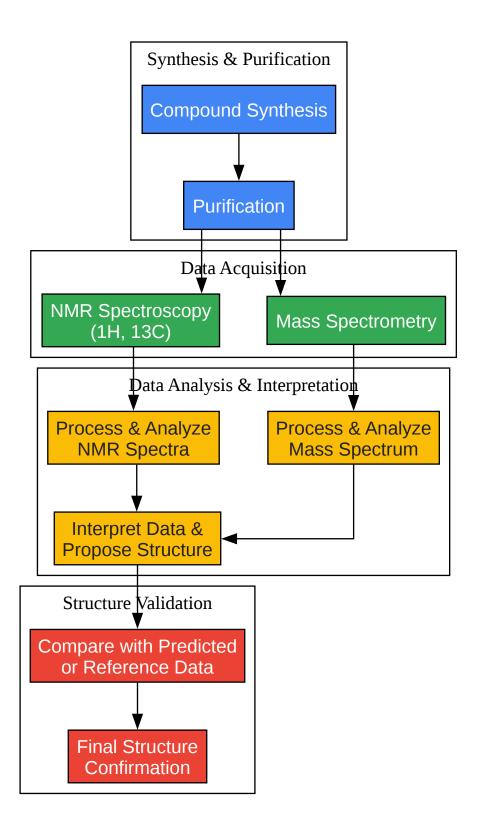
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of water and organic solvent.
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
 - The mass range should be set to cover the expected molecular weight of the compound and its potential fragments.

Visualizing the Workflow

The following diagram illustrates the general workflow for spectroscopic data interpretation in chemical analysis.



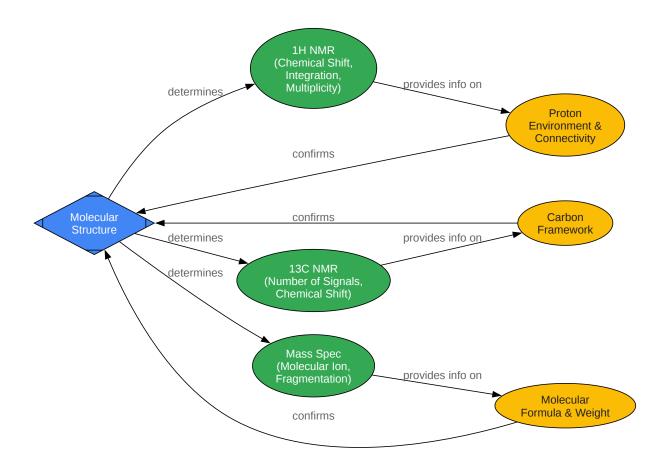


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Caption: Workflow for Spectroscopic Data Interpretation.



The logical flow for identifying a chemical structure using spectroscopic data is depicted in the following relationship diagram.



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Caption: Relationship between Spectroscopic Data and Molecular Structure.



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